

The Pharmacokinetics and Metabolism of GS-443902: An In-Depth Technical Guide

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Compound of Interest

Compound Name: GS-443902

Cat. No.: B604917

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active nucleoside triphosphate analogue that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It is the key metabolite responsible for the antiviral activity of the prodrugs remdesivir (GS-5734) and its parent nucleoside, GS-441524.^{[1][2][3][4][5]} Understanding the intricate metabolic journey and pharmacokinetic profile of **GS-443902** is paramount for the optimization of existing antiviral therapies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies associated with **GS-443902**, tailored for professionals in the field of drug development and virology.

Metabolic Activation Pathway

The formation of the active triphosphate, **GS-443902**, is a critical intracellular process that enables its therapeutic action. This activation occurs through distinct pathways depending on the administered prodrug.

From Remdesivir (GS-5734):

Remdesivir, a monophosphoramidate prodrug, is designed to enhance intracellular delivery of the active moiety.^{[6][7]} Once inside the cell, remdesivir undergoes a multi-step enzymatic

conversion:

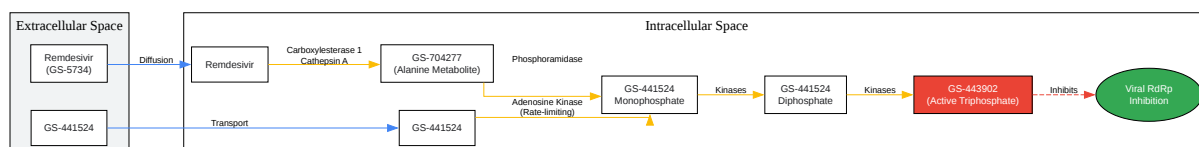
- Hydrolysis by Esterases: Carboxylesterase 1 (CES1) and, to a lesser extent, Cathepsin A (CatA) hydrolyze the ester bond in remdesivir, leading to the formation of an intermediate alanine metabolite, GS-704277.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved, yielding the nucleoside monophosphate.
- Phosphorylation: Subsequent phosphorylations by cellular kinases convert the monophosphate to the diphosphate and finally to the active triphosphate, **GS-443902**.[\[12\]](#)

From GS-441524:

GS-441524, the parent nucleoside of remdesivir, can also be administered directly.[\[13\]](#)[\[14\]](#) Its conversion to the active triphosphate, **GS-443902**, follows a more direct, yet potentially rate-limiting, phosphorylation cascade:

- Initial Phosphorylation: Cellular kinases, likely including adenosine kinase, catalyze the initial phosphorylation of GS-441524 to its monophosphate form. This step is considered a critical and potentially rate-limiting factor in the activation of GS-441524.[\[1\]](#)[\[13\]](#)
- Subsequent Phosphorylations: The monophosphate is then further phosphorylated to the diphosphate and ultimately to the active triphosphate, **GS-443902**, by cellular kinases.[\[14\]](#)

The active **GS-443902** then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, becoming incorporated into the nascent viral RNA chain and causing premature termination of transcription.[\[15\]](#)



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Caption: Metabolic activation of Remdesivir and GS-441524 to **GS-443902**.

Pharmacokinetics of GS-441524

The majority of pharmacokinetic data available pertains to GS-441524, the direct precursor to **GS-443902** and the major plasma metabolite of remdesivir.[14]

In Vitro Properties

| Parameter | Species | Value | Reference |
|------------------------|--------------------------------|---|-----------|
| Plasma Protein Binding | Mouse, Rat, Monkey, Dog, Human | 22-38% (unbound fraction 62-78%) | [1] |
| Metabolic Stability | Mouse, Rat, Monkey, Dog, Human | Stable in liver microsomes, cytosols, and hepatocytes | [1] |
| Transporter Substrate | Human | MDR1, BCRP, CNT3, ENT1, ENT2 | [1] |
| Not a Substrate for | Human | CNT1, CNT2, ENT4 | [1] |

In Vivo Pharmacokinetics Following Intravenous (IV) Administration

| Parameter | Mouse | Rat | Monkey | Dog |
|--|-------|------|--------|------|
| Dose (mg/kg) | 5 | 2 | 2 | 2 |
| Clearance (CL _p , mL/min/kg) | 26 | 13.5 | 10.4 | 4.1 |
| Volume of Distribution (V _{dss} , L/kg) | 2.4 | 1.8 | 1.1 | 0.92 |
| Half-life (t _{1/2} , h) | 3.9 | - | 1.3 | 2.1 |

Data compiled from a study by Li et al., 2021.[\[1\]](#)

In Vivo Pharmacokinetics Following Oral (PO) Administration

| Parameter | Mouse | Rat | Monkey | Dog |
|--------------------------|-------|------|--------|-------|
| Dose (mg/kg) | 10 | 10 | 5 | 5 |
| C _{max} (ng/mL) | 582 | 1330 | 93.3 | 1790 |
| T _{max} (h) | 1.5 | 0.7 | 1.3 | 1.2 |
| AUC (ng·h/mL) | 2540 | 6090 | 459 | 11900 |
| Bioavailability (%) | 39 | 33 | 8.3 | 85 |

Data compiled from a study by Li et al., 2021.[\[1\]](#)

Pharmacokinetics of GS-443902

Direct pharmacokinetic studies of **GS-443902** are challenging due to its exclusive intracellular localization.[\[16\]](#) However, studies measuring its concentration in peripheral blood mononuclear cells (PBMCs) after remdesivir administration provide valuable insights.

| Parameter | Human (Healthy Volunteers) |
|---------------------------------|--|
| Administration | Remdesivir IV (200 mg day 1, 100 mg daily for 4 or 9 days) |
| Intracellular Half-life (PBMCs) | Approximately 43.4 hours |
| Observation | High intracellular trough concentrations observed in PBMCs, indicating efficient conversion from remdesivir. |

Data from studies on remdesivir pharmacokinetics.[\[12\]](#)[\[17\]](#)

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited literature provide a solid framework for designing similar studies.

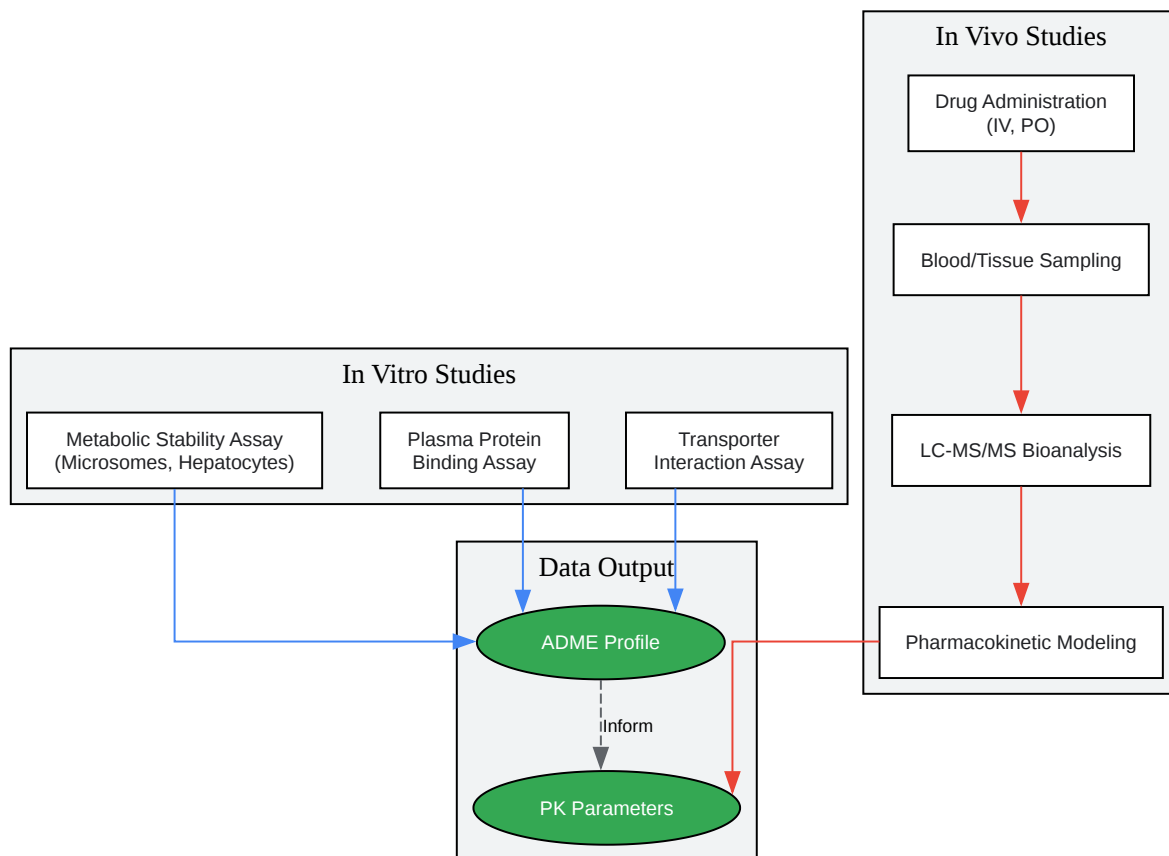
In Vitro Metabolism and Stability Assays

- Objective: To assess the metabolic stability of the compound in various biological matrices.
- Methodology:
 - Matrix Preparation: Liver microsomes, cytosols, or hepatocytes are prepared from different species (e.g., mouse, rat, monkey, dog, human).
 - Incubation: The test compound (e.g., GS-441524) is incubated with the prepared biological matrix at a specific concentration (e.g., 1 μ M) and temperature (37°C). The incubation mixture typically includes cofactors like NADPH for microsomal studies.
 - Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
 - Analysis: The concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS.

- Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies in Animals

- Objective: To determine the pharmacokinetic profile of the compound after administration to animal models.
- Methodology:
 - Animal Models: Common models include C57BL/6 mice, Sprague-Dawley rats, Cynomolgus monkeys, and Beagle dogs.
 - Drug Administration: The compound is administered via the desired route, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.
 - Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
 - Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
 - Bioanalysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.
 - Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (C_{max}, T_{max}, AUC, CL, V_{dss}, t_{1/2}, and bioavailability).



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